molecular formula C17H22N4O3 B2841851 (3Z,5Z)-3,5-bis[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one CAS No. 338791-48-3

(3Z,5Z)-3,5-bis[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one

Cat. No.: B2841851
CAS No.: 338791-48-3
M. Wt: 330.388
InChI Key: MMICVHNEADRYTM-FOIMCPNXSA-N
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Description

(3Z,5Z)-3,5-bis[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one is a useful research compound. Its molecular formula is C17H22N4O3 and its molecular weight is 330.388. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Biofilm Inhibition

Research into related chemical structures has demonstrated potential applications in antibacterial and biofilm inhibition. For example, a study by Mekky and Sanad (2020) synthesized derivatives containing similar structural motifs that showed significant antibacterial efficacies against strains such as E. coli, S. aureus, and S. mutans. These compounds also displayed potent biofilm inhibition activities, surpassing the efficacy of the reference drug Ciprofloxacin, and demonstrated excellent inhibitory activities against MurB enzyme, a key factor in bacterial cell wall synthesis (Mekky & Sanad, 2020).

Conformational Analysis

Another area of application is in conformational analysis, where compounds with similar structures have been studied using NMR spectroscopy to understand their stereochemistry and molecular conformations. Muthukumaran et al. (2019) conducted a detailed study on certain piperidin-4-one oximes, revealing insights into their boat conformations and the impact of substituents on molecular orientation (Muthukumaran et al., 2019).

Synthesis and Characterization

The synthesis and characterization of compounds with similar functionalities have been extensively explored. For instance, Kantlehner et al. (1980) worked on bis(dialkylamino)acetonitriles, which share some chemical resemblance, leading to the discovery of new chemical reactions and the synthesis of novel compounds with potential applications in various fields of chemistry and materials science (Kantlehner et al., 1980).

Spectroscopic Studies

Spectroscopic studies have also been a significant area of application for compounds with similar structures. Rajeswari and Pandiarajan (2011) conducted a study on 3,5-bis[(E)-thienylmethylene]piperidin-4-ones, analyzing their (1)H and (13)C NMR spectra to understand the effects of substituents on chemical shifts and magnetic properties, which can be crucial in material science and molecular engineering (Rajeswari & Pandiarajan, 2011).

Properties

IUPAC Name

(3Z,5Z)-3,5-bis(dimethylaminomethylidene)-1-(4-nitrophenyl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-18(2)9-13-11-20(12-14(17(13)22)10-19(3)4)15-5-7-16(8-6-15)21(23)24/h5-10H,11-12H2,1-4H3/b13-9-,14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMICVHNEADRYTM-FOIMCPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CN(CC(=CN(C)C)C1=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(/C=C/1\C(=O)/C(=C\N(C)C)/CN(C1)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.